![molecular formula C25H20O4 B293352 7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-4,8-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B293352.png)
7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-4,8-DIMETHYL-2H-CHROMEN-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-4,8-DIMETHYL-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a biphenyl group attached to a chromen-2-one core through an oxoethoxy linker. The chromen-2-one structure is known for its diverse biological activities and is often used as a scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-4,8-DIMETHYL-2H-CHROMEN-2-ONE typically involves the following steps:
Formation of the biphenyl-4-yl-2-oxoethoxy intermediate: This step involves the reaction of biphenyl-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester. The ester is then hydrolyzed to obtain the corresponding acid, which is further reacted with oxalyl chloride to form the acyl chloride intermediate.
Coupling with chromen-2-one: The acyl chloride intermediate is then reacted with 4,8-dimethyl-2H-chromen-2-one in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Chemical Reactions Analysis
Types of Reactions
7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-4,8-DIMETHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxoethoxy linker, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted ethers or amides.
Scientific Research Applications
7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-4,8-DIMETHYL-2H-CHROMEN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-4,8-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
- 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
- 7-[2-(4-methylphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
Uniqueness
7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-4,8-DIMETHYL-2H-CHROMEN-2-ONE is unique due to the presence of the biphenyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The biphenyl group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
Molecular Formula |
C25H20O4 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4,8-dimethyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one |
InChI |
InChI=1S/C25H20O4/c1-16-14-24(27)29-25-17(2)23(13-12-21(16)25)28-15-22(26)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3 |
InChI Key |
RWJQVUXWVKRFHC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


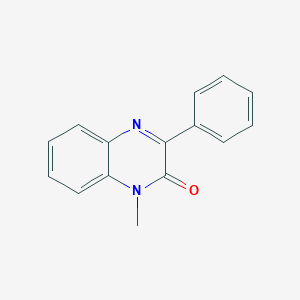
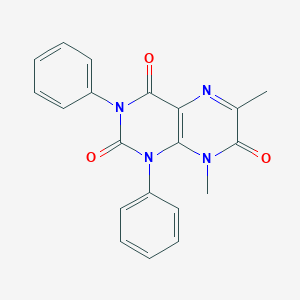
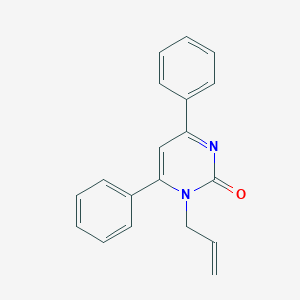
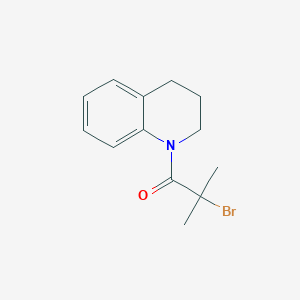
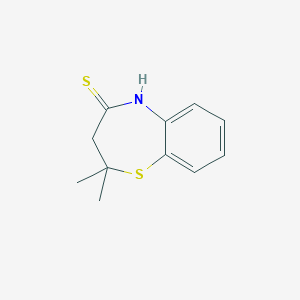
![ethyl (3R)-5,6-dioxo-4,8-diphenyl-9-oxa-4-azatetracyclo[9.2.1.02,10.03,7]tetradeca-7,12-diene-3-carboxylate](/img/structure/B293278.png)
![ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate](/img/structure/B293280.png)
![ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate](/img/structure/B293281.png)
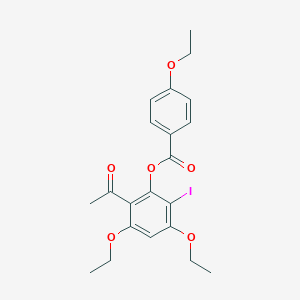
![ethyl 4-({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzoate](/img/structure/B293286.png)
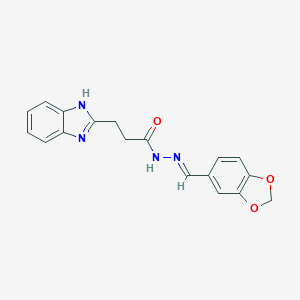
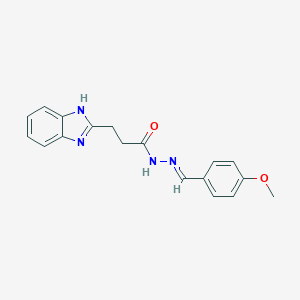
![8-acetyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B293296.png)
![2-[(4-chlorophenyl)(hydroxy)methyl]-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B293298.png)
